2-Propanol, 1-iodo-3-phenoxy-

Description

Nomenclature, Stereochemical Considerations, and Structural Context within Iodinated Organic Compounds

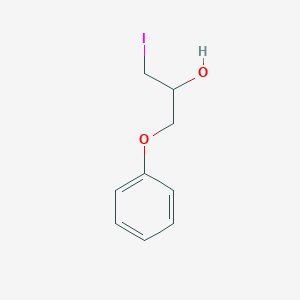

The systematic name for this compound, according to IUPAC nomenclature, is 1-iodo-3-phenoxypropan-2-ol. This name delineates a three-carbon propanol (B110389) backbone with key functional groups attached at specific positions. vulcanchem.com The "2-propanol" indicates a hydroxyl (-OH) group on the second carbon. "1-iodo-" signifies an iodine atom bonded to the first carbon, and "3-phenoxy-" denotes a phenoxy group (a phenyl ring linked via an ether bond) attached to the third carbon. vulcanchem.com

The molecular structure of 1-iodo-3-phenoxypropan-2-ol consists of a three-carbon chain with functional groups at distinct positions:

Carbon 1: Iodine atom (–I)

Carbon 2: Hydroxyl group (–OH)

Carbon 3: Phenoxy group (–O–C₆H₅) vulcanchem.com

The presence of a chiral center at the second carbon atom, which is bonded to four different groups (a hydrogen atom, a hydroxyl group, a -CH₂I group, and a -CH₂OPh group), means that 2-Propanol, 1-iodo-3-phenoxy- can exist as a pair of enantiomers. This stereochemical aspect is significant, as the biological activity and chemical reactivity of enantiomers can differ substantially. However, there is no inherent correlation between the nomenclature for absolute stereochemistry and other physical properties. google.com

From a structural standpoint, the iodine atom imparts significant polarity and reactivity to the molecule. vulcanchem.com The carbon-iodine bond is relatively weak, making the iodine a good leaving group in nucleophilic substitution reactions. This reactivity is a cornerstone of its utility in organic synthesis. The phenoxy group contributes steric bulk and aromatic character, influencing the molecule's solubility and interaction with other molecules. vulcanchem.com

Within the broader class of iodinated organic compounds, 2-Propanol, 1-iodo-3-phenoxy- is an example of an iodohydrin ether. The iodination of organic compounds is a crucial process in synthetic organic chemistry, providing versatile building blocks for the synthesis of various biologically active compounds. mdpi.com

Interactive Data Table: Physicochemical Properties of 2-Propanol, 1-iodo-3-phenoxy-

| Property | Value | Source |

| Molecular Formula | C₉H₁₁IO₂ | vulcanchem.com |

| Molecular Weight | 278.09 g/mol | vulcanchem.com |

| InChI | InChI=1S/C9H11IO2/c10-6-8(11)7-12-9-4-2-1-3-5-9/h1-5,8,11H,6-7H2 | vulcanchem.com |

| CAS Number | 129501-25-3 | vulcanchem.com |

Historical Perspectives and Evolution of Research on Related Iodinated Ethers and Alcohols

The study of organic iodine compounds dates back to the 19th century, shortly after the discovery of iodine itself in 1813. wiley-vch.de The first polyvalent organoiodine compounds were reported in the late 1880s and early 1890s. wiley-vch.de Research into iodinated ethers and alcohols has evolved significantly since then.

Initially, much of the focus was on simple alkyl and aryl iodides. Diethyl ether, for instance, gained historical significance as one of the earliest general anesthetics in the mid-19th century. longdom.org While effective, its flammability and other side effects led to its replacement by more modern anesthetics. longdom.org

The 20th century saw a growing interest in the synthetic applications of more complex iodinated compounds. The development of hypervalent iodine reagents in the 1980s marked a significant milestone, providing mild and selective oxidizing agents for a wide range of organic transformations. acs.orgsemanticscholar.org These reagents have become indispensable tools in modern organic synthesis. semanticscholar.org

Research on iodinated ethers and alcohols has also been driven by their potential biological activities. For instance, derivatives of 1-iodo-3-phenoxypropan-2-ol are precursors to certain herbicides and insect growth regulators. vulcanchem.com The anesthetic properties of related compounds like 1-phenoxy-2-propanol (B149627) have also been investigated. sigmaaldrich.com

The evolution of analytical techniques has further propelled research in this area. The ability to characterize complex molecules with precision has enabled a deeper understanding of the structure-activity relationships of iodinated ethers and alcohols.

Broader Significance of 2-Propanol, 1-iodo-3-phenoxy- as a Research Subject in Contemporary Organic Chemistry

In contemporary organic chemistry, 2-Propanol, 1-iodo-3-phenoxy- and related structures are valuable as synthetic intermediates. The presence of multiple functional groups—an iodo, a hydroxyl, and a phenoxy group—offers several avenues for further chemical modification.

The primary synthesis route for this compound involves the iodination of a precursor, 3-phenoxy-1-propanol. vulcanchem.com This precursor is typically synthesized via the Williamson ether synthesis. vulcanchem.com The subsequent iodination can be achieved using various reagents, with the mechanism proceeding through an electrophilic substitution. vulcanchem.com

The reactivity of the carbon-iodine bond allows for its use in a variety of coupling reactions, which are fundamental to the construction of more complex molecular architectures. The hydroxyl group can be oxidized or esterified, and the phenoxy group can be modified through electrophilic aromatic substitution, although the latter is less common due to the deactivating nature of the ether oxygen.

The study of such multifunctional compounds contributes to the broader understanding of chemoselectivity in organic reactions. For example, a reaction might be designed to selectively target the iodo group while leaving the hydroxyl and phenoxy groups intact, or vice versa.

Furthermore, the investigation of iodinated compounds like 2-Propanol, 1-iodo-3-phenoxy- is relevant to the development of new catalysts and synthetic methodologies. Molecular iodine itself is recognized as a versatile and environmentally benign catalyst for various organic transformations. rsc.orgresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

1-iodo-3-phenoxypropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IO2/c10-6-8(11)7-12-9-4-2-1-3-5-9/h1-5,8,11H,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWBJMMPMDOGFCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(CI)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90472494 | |

| Record name | 2-Propanol, 1-iodo-3-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129501-25-3 | |

| Record name | 2-Propanol, 1-iodo-3-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Propanol, 1 Iodo 3 Phenoxy and Its Derivatives

One-Pot Multicomponent Reactions for Iodohydrin Formation

One-pot multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecules like iodohydrins from simple starting materials in a single reaction vessel. nih.gov These reactions are prized for their operational simplicity, high atom economy, and ability to generate molecular diversity. nih.govrsc.org In the context of 2-Propanol, 1-iodo-3-phenoxy- synthesis, a one-pot approach involving an epoxide, an iodine source, and a phenoxy precursor can be envisioned.

A notable example involves the reaction of an epoxide with elemental iodine in the presence of a catalyst. orientjchem.org While not a traditional three-component reaction in the strictest sense, the in-situ generation of a reactive iodinating species from a catalyst and iodine, which then reacts with the epoxide, mimics the convergence of MCRs. organic-chemistry.org For instance, the reaction of styrene (B11656) oxide with iodine, catalyzed by Schiff base complexes, has been shown to produce iodohydrins with high yields. orientjchem.org

| Catalyst System | Reactants | Product | Yield (%) | Reference |

| Schiff base-Co(II) complex | Styrene oxide, I₂ | 1-Iodo-2-phenylethanol | High | orientjchem.org |

| Molecular Iodine | Aromatic aldehydes, 4-hydroxycoumarin, 3-aminopyrazoles | Dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(7H)-ones | Good | rsc.org |

This table is interactive. Click on the headers to sort.

Regioselective Haloalkoxylation Strategies

Regioselective haloalkoxylation is a powerful method for the simultaneous introduction of a halogen and an alkoxy group across a double bond. While direct haloalkoxylation of an appropriate allyl phenoxy ether would be a plausible route to 2-Propanol, 1-iodo-3-phenoxy-, the literature more commonly describes the ring-opening of epoxides, which can be considered a related transformation.

The reaction of an alkene with a halogen in the presence of an alcohol (or water for halohydrin formation) is a classic example of this type of reaction. khanacademy.org The regioselectivity is governed by the formation of a bridged halonium ion intermediate, followed by nucleophilic attack by the solvent at the more substituted carbon. For the synthesis of the target compound, this would involve the reaction of allyl phenyl ether with an iodinating agent in an aqueous environment.

Epoxide Ring-Opening Pathways

The ring-opening of epoxides is a cornerstone of organic synthesis, providing a reliable method for the preparation of 1,2-difunctionalized compounds. mdpi.com The synthesis of 2-Propanol, 1-iodo-3-phenoxy- is readily achieved through the ring-opening of a precursor epoxide, 1-phenoxy-2,3-epoxypropane. This reaction can be catalyzed by various reagents to ensure high regioselectivity and yield. mdpi.comresearchgate.net

The reaction involves the nucleophilic attack of an iodide ion on one of the carbon atoms of the epoxide ring. To achieve the desired regioselectivity, where the iodide attacks the terminal carbon (C1) and the hydroxyl group is formed at the internal carbon (C2), the reaction conditions are crucial. Lewis acids or catalysts that can activate the epoxide ring are often employed. researchgate.net

Several catalytic systems have been developed for the efficient and regioselective ring-opening of epoxides with elemental halogens. mdpi.comcoek.info For instance, tetraphenylporphyrin (B126558) (H2TPP) derivatives have been shown to be effective catalysts for the reaction of epoxides with iodine, leading to the corresponding iodohydrins in high yields under mild and neutral conditions. mdpi.com The reaction proceeds via the attack of a trihalide species at the less substituted carbon atom of the epoxide. mdpi.com Another study reports the use of nano-powder ZrO₂ as a catalyst for the same transformation. orientjchem.orgresearchgate.net

| Catalyst | Epoxide | Halogen Source | Product | Yield (%) | Reference |

| H₂TPP derivatives | Styrene oxide | I₂ | 2-Iodo-1-phenylethanol | High | mdpi.com |

| H₂TPP derivatives | 1-Phenoxy-2,3-epoxypropane | I₂ | 1-Iodo-3-phenoxy-2-propanol | High | mdpi.com |

| Thiourea | Various epoxides | I₂ or Br₂ | β-halohydrins | High | coek.info |

| Nano ZrO₂ | 3-Phenoxy-1,2-epoxypropane | Br₂ | 1-Bromo-3-phenoxy-2-propanol | 98 | orientjchem.org |

| Nano ZrO₂ | Styrene oxide | I₂ | 2-Iodo-1-phenylethanol | High | researchgate.net |

This table is interactive. Click on the headers to sort.

One specific method details the reaction of 1-phenoxy-2,3-epoxypropane with a lithium halide (LiX, where X = Cl, Br, I) in the presence of acetic acid in tetrahydrofuran (B95107) to yield the corresponding halohydrin. usx.edu.cn

Indirect Synthetic Routes via Precursor Derivatization

Indirect routes to 2-Propanol, 1-iodo-3-phenoxy- involve the synthesis of a related precursor molecule, followed by chemical modification to introduce the desired functional groups. These methods can offer greater flexibility and control over the final product's stereochemistry.

Transformations from Related Halogenated Propanols and Phenoxy Precursors

This approach involves starting with a propanol (B110389) backbone that already contains some of the desired functional groups and then introducing the remaining ones. A primary route involves the iodination of 3-phenoxy-1,2-propanediol (B1222102) or a related precursor. vulcanchem.com For instance, 1-phenoxy-2-propanol (B149627) can be synthesized by reacting propylene (B89431) oxide with phenol (B47542). sigmaaldrich.com Subsequent functional group manipulation could then lead to the target iodohydrin.

Another strategy involves the reaction of a phenol with a C3 electrophile that already contains a halogen and a protected hydroxyl group. For example, the Williamson ether synthesis between phenol and a suitable 3-carbon synthon can be employed. vulcanchem.com A patent describes the reaction of phenols with epibromohydrin (B142927) or epichlorohydrin (B41342) to form phenoxy epoxides, which are direct precursors to the target molecule. google.com

Functional Group Interconversions on Oxygenated Propanol Scaffolds

Functional group interconversion is a fundamental strategy in organic synthesis that allows for the transformation of one functional group into another. solubilityofthings.comdokumen.pub This approach is particularly useful when direct synthesis methods are not feasible or result in low yields.

Starting from a readily available oxygenated propanol scaffold, such as 3-phenoxy-1,2-propanediol, the hydroxyl groups can be selectively manipulated to introduce the iodine atom. For example, one of the hydroxyl groups could be converted into a good leaving group, such as a tosylate or mesylate, which can then be displaced by an iodide nucleophile in an SN2 reaction. vanderbilt.edu The regioselectivity of this reaction would be critical to ensure the formation of the desired 1-iodo isomer. The conversion of alcohols to halides is a well-established transformation in organic chemistry. vanderbilt.edu

Catalytic and Stereoselective Synthesis

The development of catalytic systems is crucial for improving the synthesis of 2-Propanol, 1-iodo-3-phenoxy-. Catalysts enhance reaction rates, improve regioselectivity in epoxide ring-opening reactions, and enable the development of stereoselective protocols for producing specific enantiomers.

Several catalytic systems have been effectively employed to synthesize 2-Propanol, 1-iodo-3-phenoxy- and related halohydrins. These catalysts facilitate the ring-opening of epoxides with an iodine source under mild conditions, often leading to high yields and selectivity.

One approach involves the direct iodination of a precursor, 3-phenoxy-1-propanol, using iodine in the presence of clinoptilolite as a catalyst. vulcanchem.com More commonly, the synthesis starts from an epoxide precursor. The ring-opening of epoxides with elemental iodine or other iodine sources can be catalyzed by various substances. For instance, Schiff-base Salen complexes of metals like Cobalt(II), Copper(II), and Nickel(II) have demonstrated high catalytic activity and selectivity in the synthesis of iodohydrins from epoxides. orientjchem.org In a one-pot, three-component reaction, an epoxide was successfully converted to 1-Iodo-3-phenoxy-2-propanol with a 97% yield using a Cobalt(II)-Schiff base catalyst and elemental iodine. orientjchem.org

Tetraphenylporphyrin (H₂TPP) and its derivatives have also emerged as effective organocatalysts for the highly regioselective ring-opening of epoxides. mdpi.com These reactions proceed under neutral and mild conditions, tolerating various functional groups and producing β-haloalcohols in high yields. mdpi.com The mechanism involves an attack by a trihalide species at the less sterically hindered carbon atom of the epoxide. mdpi.com Another biomimetic approach uses β-cyclodextrin as a catalyst in an aqueous medium to facilitate the regioselective ring-opening of oxiranes, yielding vicinal halohydrins. doi.org

The table below summarizes various catalysts used in the synthesis of 2-Propanol, 1-iodo-3-phenoxy- and related compounds.

| Catalyst | Precursor(s) | Product | Key Findings | Reference(s) |

| Clinoptilolite | 3-Phenoxy-1-propanol, Iodine | 2-Propanol, 1-iodo-3-phenoxy- | Used for direct iodination of the alcohol precursor. | vulcanchem.com |

| Cobalt(II)-Schiff Base Complex | Epoxide, Elemental Iodine, Schiff Base | 1-Iodo-3-phenoxy-2-propanol | High catalytic activity in a one-pot synthesis, achieving a 97% yield. | orientjchem.org |

| Tetraphenylporphyrin (H₂TPP) | Styrene Oxide, Iodine/Bromine | 2-halo-1-phenylethanol | Provides high regioselectivity for attack at the less substituted carbon under mild, neutral conditions. | mdpi.com |

| β-Cyclodextrin | 1,2-Epoxy-3-phenoxypropane, Iodine | 1-Iodo-3-phenoxy-2-propanol | Acts as a biomimetic catalyst for regioselective ring-opening in an aqueous medium. | doi.org |

The synthesis of specific enantiomers of 2-Propanol, 1-iodo-3-phenoxy- is of significant interest, primarily achieved through the enantioselective ring-opening of epoxides or the kinetic resolution of racemic mixtures. orientjchem.orgresearchgate.net The enantioselective ring-opening of epoxides with nucleophiles is a powerful strategy for creating 1,2-bifunctionalized chiral building blocks. orientjchem.org

Various chiral catalysts have been developed for these transformations. For example, samarium iodo binaphtholate has been shown to be an efficient Lewis acid catalyst for the enantioselective aminolysis of epoxides, producing highly enantioenriched amino alcohols. researchgate.net While not a direct synthesis of the target iodo-compound, this demonstrates the potential of chiral Lewis acids in promoting stereoselective ring-opening reactions. Similarly, chiral phosphoric acids have been used in the highly enantioselective desymmetrization of diols, another relevant strategy in asymmetric synthesis. researchgate.net

Enzymatic kinetic resolution is another prominent technique. Lipases, such as PS-C and Candida cylindracea lipase (B570770) (CCL), have been used in the transesterification of related racemic haloalcohols. researchgate.net These enzymes can exhibit complementary enantioselectivity, allowing for the separation of enantiomers. For instance, in the resolution of (±)-1-chloro-3-(2-cyanophenoxy)propan-2-ol, different lipases can produce either the (R)-alcohol and (S)-acetate or the (S)-alcohol and (R)-acetate, showcasing an "enzymatic switch" for reversing enantioselectivity. researchgate.net Chiral resolution of the related compound 3-Phenoxy-1,2-propanediol has been demonstrated using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase. daicelchiral.com

Kinetic resolution can also be achieved through chemical means, such as the oxidative esterification of diols. acs.org This method allows for the separation of enantiomers of a diol by selectively reacting one enantiomer, leaving the other unreacted. acs.org

Optimization of Reaction Conditions and Yields in Synthetic Pathways

Optimizing reaction conditions such as solvent, temperature, and catalyst concentration is critical for maximizing the yield and purity of 2-Propanol, 1-iodo-3-phenoxy-. Research has focused on developing mild and efficient protocols.

A highly efficient one-pot, three-component synthesis of 1-Iodo-3-phenoxy-2-propanol reported a yield of 97%. orientjchem.org This reaction was carried out in CH₂Cl₂ at room temperature, using a catalytic amount (0.05 mmol) of a Cobalt(II)-Schiff base complex. The process involved the slow, portion-wise addition of elemental iodine to the mixture of the epoxide and catalyst, with the reaction progress monitored by Thin Layer Chromatography (TLC). orientjchem.org

The use of H₂TPP as an organocatalyst for the ring-opening of epoxides also proceeds under mild conditions at room temperature (25°C) in aprotic solvents like CH₂Cl₂. mdpi.com This method demonstrates high yields and regioselectivity, highlighting the effectiveness of organocatalysis in avoiding harsh reagents. mdpi.com Similarly, the synthesis of various halohydrins using β-cyclodextrin as a catalyst also reports good yields under environmentally benign conditions. doi.org

The table below presents data from a study on the synthesis of 1-Iodo-3-phenoxy-2-propanol and its derivatives via the regioselective ring-opening of epoxides, showcasing the yields achieved.

| Product | Yield (%) | Reference(s) |

| 1-Iodo-3-phenoxy-2-propanol | 97% | orientjchem.org |

| 1-Iodo-3-(4-chlorophenoxy)-2-propanol | 92% | doi.org |

| 1-Iodo-3-(4-acetylphenoxy)-2-propanol | 90% | doi.org |

Reactivity and Mechanistic Investigations of 2 Propanol, 1 Iodo 3 Phenoxy

Nucleophilic Substitution Reactions Involving the Iodide Moiety

The primary iodide in 2-Propanol, 1-iodo-3-phenoxy- serves as a good leaving group, making the C1 position susceptible to nucleophilic attack. These reactions predominantly proceed via a bimolecular nucleophilic substitution (SN2) mechanism.

Analysis of SN2 Reactivity and Substituent Effects

The rate of SN2 reactions on this substrate is significantly influenced by the nature of the nucleophile and the electronic properties of substituents on the phenoxy ring. Stronger nucleophiles lead to a faster reaction rate. The presence of electron-withdrawing groups on the aromatic ring can enhance the electrophilicity of the C1 carbon, thereby accelerating the substitution process. Conversely, electron-donating groups may slightly retard the reaction rate.

While specific kinetic data for 2-Propanol, 1-iodo-3-phenoxy- is not extensively available in the literature, the following table provides illustrative rate constants for the reaction with a common nucleophile, sodium azide (B81097) (NaN₃), demonstrating the expected trend of substituent effects. This data is based on general principles of physical organic chemistry.

Interactive Data Table: Effect of Phenoxy Ring Substituents on SN2 Reaction Rate

| Substituent at para-position | Relative Rate Constant (k_rel) |

|---|---|

| -NO₂ | 5.2 |

| -Cl | 2.1 |

| -H | 1.0 |

| -CH₃ | 0.7 |

| -OCH₃ | 0.4 |

Data is illustrative and based on established principles of substituent effects on reaction kinetics.

Influence of Solvent Systems and Reaction Parameters on Kinetics

The choice of solvent plays a crucial role in the kinetics of SN2 reactions involving 2-Propanol, 1-iodo-3-phenoxy-. Polar aprotic solvents, such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), are known to accelerate SN2 reactions by solvating the cation of the nucleophilic salt without strongly solvating the anion, thus increasing the effective nucleophilicity. In contrast, polar protic solvents, like water and alcohols, can solvate the nucleophile through hydrogen bonding, which decreases its reactivity and slows down the reaction rate.

Temperature is another critical parameter; as with most chemical reactions, an increase in temperature generally leads to a significant increase in the reaction rate, in accordance with the Arrhenius equation.

Reactions at the Propanol (B110389) Backbone and Phenoxy Aromatic System

Beyond the reactivity at the C-I bond, the propanol backbone and the phenoxy aromatic system of 2-Propanol, 1-iodo-3-phenoxy- offer sites for various chemical transformations.

Oxidation and Reduction Pathways

The secondary alcohol group in the propanol backbone can be oxidized to a ketone using a variety of oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation. The reaction rate and selectivity can be influenced by the choice of oxidant and reaction conditions. For instance, a study on the oxidation of the related compound 3-phenoxy-1,2-propanediol (B1222102) by ditelluratocuprate(III) in an alkaline medium showed that the reaction rate is dependent on the concentration of the oxidizing agent and the substrate. A plausible mechanism involves the formation of an adduct between the alcohol and the oxidant, followed by a two-electron transfer.

Reduction of the iodide moiety can be achieved using reducing agents like tributyltin hydride (Bu₃SnH) in a free-radical process or by catalytic hydrogenation. The latter would also reduce any double bonds if present on the aromatic ring under forcing conditions.

Free Radical and Electrophilic Functionalization

The propanol backbone can undergo free-radical reactions. For instance, in the presence of a radical initiator and a suitable reagent, functionalization at the C2 position is possible, though selectivity can be an issue.

The phenoxy aromatic system is susceptible to electrophilic aromatic substitution. The phenoxy group is an ortho-, para-directing group, meaning that incoming electrophiles will preferentially add at these positions. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts alkylation or acylation. The reactivity of the ring is activated by the oxygen atom of the ether linkage.

Intramolecular Cyclization and Rearrangement Processes of Iodinated Propanols

In the presence of a base, 2-Propanol, 1-iodo-3-phenoxy- can undergo an intramolecular SN2 reaction, where the hydroxyl group acts as a nucleophile, displacing the iodide to form a four-membered oxetane (B1205548) ring. This type of cyclization is a variation of the Williamson ether synthesis. The rate of this intramolecular cyclization is dependent on the base strength and the solvent.

Research on the synthesis and intramolecular cyclization of propargyl ethers derived from 1-bromo(iodo)-3-organyloxy-2-propanol has shown that the iodo derivatives can undergo simultaneous hydrolysis of the C-I bond and intermolecular ketalization under certain conditions, leading to the formation of 1,4-dioxane (B91453) derivatives. researchgate.net This suggests that the reaction pathways of 2-Propanol, 1-iodo-3-phenoxy- can be complex and dependent on the specific reaction conditions.

Rearrangements of halohydrins, a class of compounds to which 2-Propanol, 1-iodo-3-phenoxy- belongs, are also known to occur, particularly under acidic conditions or in the presence of certain metal catalysts. acs.org These rearrangements can involve hydride or alkyl shifts, leading to the formation of isomeric products.

Studies on Regioselectivity and Stereoselectivity in Chemical Transformations

The regioselectivity and stereoselectivity of reactions involving 2-Propanol, 1-iodo-3-phenoxy- are critical for its application in targeted synthesis. Research in this area has largely focused on the formation of this compound from its epoxide precursor, 2-(phenoxymethyl)oxirane, through a ring-opening reaction.

The synthesis of 1-iodo-3-phenoxy-2-propanol, an isomer of the target compound, has been shown to proceed with high regioselectivity. One effective method involves the ring-opening of 2-(phenoxymethyl)oxirane with elemental iodine. This reaction is catalyzed by meso-tetraphenylporphyrins (H2TPP) and results in the formation of the corresponding β-halohydrin. The key finding is that the attack of the nucleophilic trihalide species occurs preferentially at the less substituted carbon atom of the epoxide ring. This high degree of regioselectivity is a hallmark of SN2-type reactions in asymmetrically substituted epoxides under neutral or basic conditions, where steric hindrance plays a dominant role in directing the approach of the incoming nucleophile.

The table below summarizes the regioselective outcome of the catalyzed ring-opening of 2-(phenoxymethyl)oxirane.

| Reactant | Catalyst | Reagent | Product | Regioselectivity |

| 2-(phenoxymethyl)oxirane | H2TPP | Iodine | 1-Iodo-3-phenoxy-2-propanol | High (Attack at the terminal carbon) |

While specific studies on the stereoselectivity of reactions involving 2-Propanol, 1-iodo-3-phenoxy- are not extensively detailed in the reviewed literature, the stereochemical outcome of its synthesis from 2-(phenoxymethyl)oxirane can be inferred from established reaction mechanisms. The ring-opening of epoxides is a classic example of a stereospecific reaction. In an SN2-mediated process, the nucleophile attacks the electrophilic carbon from the side opposite to the carbon-oxygen bond. This "backside attack" leads to an inversion of configuration at the reaction center.

Therefore, if a chiral, enantiomerically pure epoxide is used as the starting material, the resulting iodohydrin would also be expected to be enantiomerically pure, with a predictable stereochemistry arising from this inversion. The formation of iodohydrins from alkenes via the generation of hypoiodous acid (IOH) is also known to proceed with anti stereochemistry. organic-chemistry.org

Computational Approaches to Reaction Mechanisms and Transition State Analysis

The mechanism of the acid-catalyzed ring-opening of epoxides is understood to exist on a continuum between a pure SN1 and SN2 pathway. The transition state is thought to have significant carbocationic character at the more substituted carbon, which influences the regioselectivity. In contrast, under neutral or basic conditions, the reaction is generally accepted to proceed via a more classic SN2 mechanism.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating these mechanisms. For a reaction like the ring-opening of 2-(phenoxymethyl)oxirane, DFT calculations could be employed to:

Model the reaction pathway: By calculating the energies of reactants, intermediates, transition states, and products.

Analyze the transition state geometry: To determine the degree of bond breaking and bond formation and to rationalize the observed stereoselectivity.

Predict regioselectivity: By comparing the activation energy barriers for nucleophilic attack at the different carbon atoms of the epoxide ring.

Such computational analyses for related systems have provided valuable insights. For instance, DFT studies on the ring-opening of other epoxides have helped to quantify the electronic and steric effects that govern regioselectivity. These studies often involve locating the transition state structures and calculating their energies to predict the most favorable reaction pathway. While these general findings can be extrapolated to the case of 2-Propanol, 1-iodo-3-phenoxy-, a dedicated computational study would be necessary to provide a definitive and quantitative understanding of its specific reaction mechanisms.

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural and conformational analysis of 2-Propanol, 1-iodo-3-phenoxy-. Both ¹H and ¹³C NMR provide critical data for elucidating the molecular structure.

¹H NMR Spectroscopy

In ¹H NMR spectra of 2-Propanol, 1-iodo-3-phenoxy-, distinct signals corresponding to the different proton environments are observed. A broad singlet appearing around δ 2.40 ppm is attributed to the hydroxyl proton. orientjchem.org A multiplet observed in the range of δ 3.30-3.55 ppm corresponds to the two protons of the CH₂I group. orientjchem.org Another multiplet, typically found between δ 3.8-4.1 ppm, is assigned to the three protons of the CH(OH) and CH₂O groups. orientjchem.org The aromatic protons of the phenoxy group produce a multiplet in the region of δ 6.75-7.35 ppm. orientjchem.org

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides further confirmation of the carbon framework. Key signals are observed at approximately δ 35 ppm for the carbon attached to the iodine (C-I), around δ 70 ppm for the carbon bearing the hydroxyl group (C-O), and in the range of δ 115–160 ppm for the aromatic carbons of the phenoxy group. vulcanchem.com The specific chemical shifts can vary slightly depending on the solvent and other experimental conditions. sigmaaldrich.com

Conformational Analysis

NMR techniques, particularly through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, can provide insights into the preferred conformations of the molecule in solution. The flexibility of the propanol (B110389) chain allows for various rotational isomers. Theoretical calculations based on DFT (Density Functional Theory) can complement experimental NMR data to determine the most stable conformers. researchgate.net For similar molecules, it has been shown that different conformers can exist with relatively small energy differences. researchgate.net

Table 1: ¹H and ¹³C NMR Spectroscopic Data for 2-Propanol, 1-iodo-3-phenoxy-

| Nucleus | Chemical Shift (δ, ppm) | Assignment | Reference |

|---|---|---|---|

| ¹H | ~2.40 (br s) | -OH | orientjchem.org |

| ¹H | ~3.30-3.55 (m) | CH₂I | orientjchem.org |

| ¹H | ~3.8-4.1 (m) | CH(OH)CH₂O | orientjchem.org |

| ¹H | ~6.75-7.35 (m) | Aromatic H | orientjchem.org |

| ¹³C | ~35 | C-I | vulcanchem.com |

| ¹³C | ~70 | C-O (hydroxyl) | vulcanchem.com |

| ¹³C | ~115-160 | Aromatic C | vulcanchem.com |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Dynamics Insights

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in 2-Propanol, 1-iodo-3-phenoxy- and for understanding its molecular vibrations.

Infrared (IR) Spectroscopy

The IR spectrum of 2-Propanol, 1-iodo-3-phenoxy- displays several characteristic absorption bands. A broad band is typically observed around 3400-3500 cm⁻¹ which is indicative of the O-H stretching vibration of the hydroxyl group, with the broadening resulting from hydrogen bonding. orientjchem.orgvulcanchem.com The C-O-C ether linkage is identified by a strong band at approximately 1240 cm⁻¹. vulcanchem.commdpi.com The presence of the carbon-iodine bond is confirmed by a band in the lower frequency region, around 520 cm⁻¹. vulcanchem.com Aromatic C-H stretching vibrations are observed near 3050 cm⁻¹, while aliphatic C-H stretching appears in the 2877-2927 cm⁻¹ region. mdpi.com

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. While not as commonly reported for this specific compound, Raman spectra of similar molecules show characteristic peaks for aromatic ring vibrations and C-H stretching modes. americanpharmaceuticalreview.com For instance, the C-H stretching of the aromatic ring and the ring modes are often more pronounced in Raman spectra. americanpharmaceuticalreview.com

The combination of IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule, offering insights into its structural and dynamic properties. americanpharmaceuticalreview.com

Table 2: Key Vibrational Frequencies for 2-Propanol, 1-iodo-3-phenoxy-

| Vibrational Mode | Infrared (IR) Frequency (cm⁻¹) | Reference |

|---|---|---|

| O-H Stretch (broad) | ~3400-3500 | orientjchem.orgvulcanchem.com |

| Aromatic C-H Stretch | ~3050 | mdpi.com |

| Aliphatic C-H Stretch | ~2877-2927 | mdpi.com |

| C-O-C Ether Stretch | ~1240 | vulcanchem.commdpi.com |

| C-I Stretch | ~520 | vulcanchem.com |

Mass Spectrometry for Molecular Ion Characterization and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the fragmentation pathways of 2-Propanol, 1-iodo-3-phenoxy-.

In Electron Ionization (EI) mass spectrometry, the molecular ion peak (M⁺) for 2-Propanol, 1-iodo-3-phenoxy- is expected at a mass-to-charge ratio (m/z) of 278, corresponding to its molecular weight. orientjchem.org The observation of this peak confirms the molecular formula C₉H₁₁IO₂. spectrabase.com

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for alcohols include alpha-cleavage, which is the breaking of a bond adjacent to the carbon bearing the hydroxyl group. libretexts.orglibretexts.org For 2-Propanol, 1-iodo-3-phenoxy-, this could lead to the loss of a CH₂I radical or a CH₂O-Ph radical. The relative stability of the resulting carbocations will influence the intensity of the observed fragment ions. libretexts.org Another common fragmentation for alcohols is the loss of a water molecule (H₂O), which would result in a peak at m/z 260. libretexts.org The presence of the iodine atom can also lead to characteristic fragmentation patterns, including the loss of an iodine radical.

Table 3: Expected Mass Spectrometry Fragments for 2-Propanol, 1-iodo-3-phenoxy-

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 278 | [C₉H₁₁IO₂]⁺ | Molecular Ion (M⁺) |

| 260 | [C₉H₉IO]⁺ | Loss of H₂O |

| 151 | [C₉H₁₁O₂]⁺ | Loss of I• |

| 137 | [CH₂I]⁺ | Alpha-cleavage |

| 107 | [C₇H₇O]⁺ | Phenoxy-containing fragment |

| 94 | [C₆H₅OH]⁺ | Phenol (B47542) radical cation |

X-ray Crystallography for Precise Solid-State Structural Determination of 2-Propanol, 1-iodo-3-phenoxy- and its Crystalline Derivatives

Should a suitable crystal of 2-Propanol, 1-iodo-3-phenoxy- or a derivative be obtained, X-ray crystallography would allow for the precise measurement of the C-I, C-O, and C-C bond lengths and the torsional angles that define the molecular conformation. This would provide an unambiguous structural determination, complementing the data obtained from spectroscopic methods. Furthermore, the analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which are crucial for understanding the solid-state properties of the compound. asianpubs.org

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Assignments

2-Propanol, 1-iodo-3-phenoxy- contains a chiral center at the second carbon of the propanol chain, meaning it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques are essential for determining the enantiomeric purity and assigning the absolute configuration of these enantiomers.

Methods for determining enantiomeric purity often involve the use of a chiral auxiliary or a chiral stationary phase in chromatography. libretexts.org For example, the enantiomers could be derivatized with a chiral reagent to form diastereomers, which can then be separated and quantified by techniques like gas chromatography or high-performance liquid chromatography (HPLC). libretexts.org The relative peak areas would then correspond to the ratio of the enantiomers in the original mixture. libretexts.org Alternatively, direct separation of the enantiomers can be achieved using a chiral stationary phase in HPLC.

The absolute configuration (R or S) of the enantiomers can be determined by comparing the experimental chiroptical data, such as optical rotation or circular dichroism (CD) spectra, with that of a known standard or with theoretical calculations. While specific chiroptical data for 2-Propanol, 1-iodo-3-phenoxy- is not widely published, the principles remain applicable. For similar chiral compounds, the specific rotation ([α]) is a key parameter, and its sign (+ or -) can be used to distinguish between enantiomers, provided a reference value for an enantiomerically pure sample is known. google.com

Theoretical and Computational Chemistry of 2 Propanol, 1 Iodo 3 Phenoxy

Quantum Chemical Calculations for Electronic Structure and Stability Assessments

Analysis of the charge distribution in similar molecules has shown that electronegative atoms, such as oxygen, tend to concentrate negative charge. saarj.com In 2-Propanol, 1-iodo-3-phenoxy-, it is expected that the oxygen atoms of the ether and hydroxyl groups would possess higher negative charge densities, influencing the molecule's reactivity and intermolecular interactions.

Illustrative Quantum Chemical Parameters for 2-Propanol, 1-iodo-3-phenoxy-

The following table presents a hypothetical set of calculated energetic properties for 2-Propanol, 1-iodo-3-phenoxy-, based on typical values obtained for similar organic molecules in computational studies. saarj.comdtic.mil

| Parameter | Calculated Value | Unit |

|---|---|---|

| Total Energy | -4500.00 | kcal/mol |

| Heat of Formation | -50.50 | kcal/mol |

| Electronic Energy | -85000.00 | kcal/mol |

| Dipole Moment | 2.50 | Debye |

Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory for describing and predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy gap between the HOMO and LUMO (ΔE) is a key indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. researchgate.net

For 2-Propanol, 1-iodo-3-phenoxy-, computational analysis would likely reveal the spatial distribution of these orbitals. The HOMO is expected to be localized primarily on the electron-rich phenoxy group, making this region susceptible to electrophilic attack. Conversely, the LUMO is anticipated to be centered around the carbon-iodine (C-I) bond, given iodine's ability to act as a good leaving group, indicating this site's favorability for nucleophilic attack. researchgate.net This analysis helps in predicting how the molecule will interact with other reagents in chemical reactions. nih.gov

Predicted Frontier Orbital Energies and Reactivity Descriptors

This table provides representative values for FMO analysis of 2-Propanol, 1-iodo-3-phenoxy-, derived from computational studies on analogous aromatic and halogenated compounds. researchgate.netphyschemres.org

| Parameter | Symbol | Typical Value | Unit |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 | eV |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.2 | eV |

| Energy Gap | ΔE | 5.3 | eV |

| Absolute Electronegativity | χ | 3.85 | eV |

| Chemical Hardness | η | 2.65 | eV |

| Chemical Softness | S | 0.19 | eV-1 |

Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule that arise from rotation around its single bonds. youtube.com For 2-Propanol, 1-iodo-3-phenoxy-, key rotations would occur around the C-C and C-O single bonds of the propanol (B110389) backbone. By calculating the potential energy for each rotational angle, an energy profile can be constructed to identify the most stable, low-energy conformers. researchgate.net

Studies on similar molecules, such as 1,2-epoxy-3-phenoxy propane (B168953), have shown that stable conformers are often stabilized by intramolecular hydrogen bonds. researchgate.net In the case of 2-Propanol, 1-iodo-3-phenoxy-, a stable conformation could involve a hydrogen bond between the hydrogen of the hydroxyl group and the oxygen of the phenoxy group. The various staggered conformers (where bulky groups are further apart) would represent energy minima on the potential energy surface, while eclipsed conformers would correspond to energy maxima. youtube.com

Molecular Dynamics Simulations for Understanding Intermolecular Interactions and Solvent Effects

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. dovepress.com For 2-Propanol, 1-iodo-3-phenoxy-, MD simulations can provide detailed insights into its interactions with solvent molecules, which is crucial for understanding its behavior in solution. jlu.edu.cn

Simulations in polar protic solvents like water or ethanol (B145695) would likely show the formation of specific hydrogen bonds between the hydroxyl group of the solute and the solvent molecules. jlu.edu.cnnih.gov These interactions influence the solubility and reactivity of the compound. MD simulations can also reveal how the solvent structure is organized around the solute molecule, showing preferential accumulation of certain solvent components near different parts of the molecule. nih.gov For example, water molecules might preferentially solvate the polar hydroxyl group, while the nonpolar phenoxy group might interact more favorably with less polar solvents or regions. nih.gov

Computational Prediction of Spectroscopic Parameters

Theoretical calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. science.gov For 2-Propanol, 1-iodo-3-phenoxy-, methods like DFT can be used to compute its vibrational (infrared) and nuclear magnetic resonance (NMR) spectra. researchgate.net

A computed vapor phase infrared spectrum for 1-Iodo-3-phenoxy-2-propanol is available in spectral databases. spectrabase.com Such a spectrum would show characteristic absorption bands, for instance, a broad O-H stretching band around 3400-3600 cm⁻¹, C-O stretching bands, and aromatic C-H stretching bands. For NMR, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C chemical shifts, which are highly dependent on the electronic environment of each nucleus. researchgate.net These predicted spectra serve as a valuable reference for experimental characterization. orientjchem.org

Theoretical Insights into Catalytic Processes and Reaction Energetics

Computational chemistry offers profound insights into how a molecule might participate in a catalytic cycle by modeling the reaction pathways and calculating the associated energy changes. aspbs.com While specific catalytic applications for 2-Propanol, 1-iodo-3-phenoxy- are not widely documented, its structure suggests potential roles. For instance, similar to other 2-propanol derivatives, it could serve as a hydrogen source in transfer hydrogenation reactions. researchgate.net

Theoretical studies could model the mechanism of such a reaction. This would involve calculating the free energy profile, including the structures and energies of reactants, transition states, and products. acs.org Such calculations can elucidate the reaction mechanism, identify the rate-determining step, and explain the catalyst's efficiency and selectivity. mdpi.comresearchgate.net For example, DFT calculations could be used to investigate the energetics of a ruthenium-catalyzed transfer hydrogenation where 2-Propanol, 1-iodo-3-phenoxy- acts as the hydrogen donor, revealing the feasibility of the proposed catalytic pathway. researchgate.net

Applications in Advanced Organic Synthesis and Materials Science

Role as Key Intermediates for the Synthesis of Complex Molecular Architectureshoffmanchemicals.comgoogle.com

The reactivity of the carbon-iodine bond, coupled with the presence of a secondary alcohol, makes 1-iodo-3-phenoxy-2-propanol a valuable intermediate in synthetic organic chemistry. vulcanchem.com It serves as a precursor for introducing the 3-phenoxy-2-hydroxypropyl group into a wide array of molecular scaffolds.

The compound is instrumental in the synthesis of heterocyclic structures, which are core components of many biologically active compounds and functional materials. udhtu.edu.ua For instance, derivatives of 1-iodo-3-phenoxy-2-propanol can undergo intramolecular cyclization reactions to form substituted 1,4-dioxane (B91453) rings. udhtu.edu.ua This transformation typically involves the initial formation of an ether, followed by an alkaline-mediated elimination of hydrogen halide to close the ring. udhtu.edu.ua The ability to construct such heterocyclic systems is crucial for developing new pharmaceuticals and agrochemicals. vulcanchem.com

Table 1: Synthesis of Heterocyclic Compounds

| Precursor | Reaction Type | Product Class | Reference |

|---|---|---|---|

| 1-Iodo-3-phenoxy-2-propanol derivatives | Intramolecular Cyclization | 1,4-Dioxane derivatives | udhtu.edu.ua |

The phenoxy group within 2-Propanol, 1-iodo-3-phenoxy- contributes to the steric bulk and aromatic stability of molecules it is incorporated into, while the reactive iodo and hydroxyl groups provide sites for polymerization or attachment to other molecular units. vulcanchem.com These features make it a promising building block for the synthesis of functional organic materials. While specific examples directly utilizing 2-Propanol, 1-iodo-3-phenoxy- in materials science are not extensively documented in the provided search results, its structural motifs are found in various functional materials. For instance, phenoxy derivatives are used in the creation of polymers and resins with enhanced thermal stability and specific mechanical properties. The principles of using similar building blocks in materials science suggest its potential utility.

Precursors for Radiochemical Synthesis and Molecular Probes in Chemical Biologynih.govspectrabase.com

The development of radiolabeled molecules is essential for diagnostic imaging techniques like Positron Emission Tomography (PET). The synthesis of synthons labeled with short-lived radioisotopes, such as carbon-11, allows for the preparation of tracers that can visualize and quantify biological processes in vivo. nih.gov

Research has demonstrated the synthesis of related iodinated and hydroxylated propane (B168953) structures, such as 1-iodo-2-[11C]methylpropane and 2-methyl-1-[11C]propanol, as valuable precursors for PET tracer development. nih.gov These labeled compounds can be used in subsequent reactions, including alkylation and etherification, to introduce the radiolabel into a target molecule. nih.gov For example, 1-iodo-2-[11C]methylpropane has been successfully coupled with thiophenol and phenol (B47542). nih.gov Given its structure, 2-Propanol, 1-iodo-3-phenoxy- could similarly be a candidate for radiosynthesis, where either the iodine atom is replaced with a radioisotope (e.g., radioiodine) or the carbon backbone is labeled (e.g., with 11C or 14C), creating molecular probes for chemical biology research.

Table 2: Radiosynthesis Application of a Related Compound

| Labeled Synthon | Radiochemical Yield (d.c.) | Application | Reference |

|---|---|---|---|

| 1-Iodo-2-[11C]methylpropane | 25 ± 7% | Coupling with thiophenol, phenol | nih.gov |

| 2-Methyl-1-[11C]propanol | 46 ± 6% | Reaction with fluorobenzene | nih.gov |

*d.c. = decay-corrected

Exploration in Surface Chemistry and Heterogeneous Catalysis (inspired by general propanol (B110389) studies)nih.gov

Studies on the surface chemistry of propanols and their derivatives on various catalysts provide insights into potential applications for 2-Propanol, 1-iodo-3-phenoxy-. The adsorption and reaction of alcohols on catalyst surfaces are fundamental to many industrial processes, including dehydration and oxidation. researchgate.nettandfonline.com For example, 2-propanol is often used as a probe molecule to characterize the acidic or basic properties of a catalyst's surface. tandfonline.com Its dehydration to propylene (B89431) is typically catalyzed by acid sites, while dehydrogenation to acetone (B3395972) occurs over basic sites. researchgate.net

Furthermore, 2-propanol can serve as a hydrogen donor in catalytic transfer hydrogenation reactions, a process used in the sustainable upgrading of biomass. mdpi.com The behavior of 2-Propanol, 1-iodo-3-phenoxy- in such catalytic systems would be influenced by its phenoxy and iodo substituents. The bulky phenoxy group could affect its adsorption geometry and reactivity on a catalyst surface, while the iodine atom might interact with the catalyst or be cleaved during the reaction. Inspired by these general studies, 2-Propanol, 1-iodo-3-phenoxy- could be explored in surface modification or as a reactant in heterogeneous catalysis to produce specialty chemicals. nih.govresearchgate.net

Derivatives as Corrosion Inhibitorsgoogle.com

Derivatives of 2-propanol containing amine and phenoxy functionalities have been patented as effective corrosion inhibitors for ferrous metals in functional fluids like lubricants. google.comwipo.int These compounds work by adsorbing onto the metal surface, forming a protective film that prevents contact with corrosive agents. nih.gov The general structure described in patents involves a substituted phenoxy ring connected to a propanolamine (B44665) backbone. google.com

The effectiveness of these inhibitors is attributed to the presence of heteroatoms (nitrogen and oxygen) and aromatic rings in their structure, which facilitate strong adsorption on the metal surface. rsc.org While 2-Propanol, 1-iodo-3-phenoxy- itself is not the final inhibitor, it serves as a key synthetic intermediate. The iodo-group can be readily displaced by amines to generate the desired N-substituted 3-phenoxy-2-propanolamine derivatives. These derivatives have shown efficacy in inhibiting corrosion at low concentrations, typically between 0.01-5% by weight in the functional fluid. google.com

Advanced Analytical Methodologies for Research on 2 Propanol, 1 Iodo 3 Phenoxy

Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment and Mixture Separation

Chromatography is a cornerstone of chemical analysis, allowing for the effective separation of components within a mixture. ccamp.res.in For a compound like 2-Propanol, 1-iodo-3-phenoxy-, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) serve critical roles in assessing purity and isolating the compound from reaction mixtures containing precursors, byproducts, or residual solvents. ijpsjournal.com

High-Performance Liquid Chromatography (HPLC) is particularly well-suited for non-volatile and thermally sensitive compounds like 2-Propanol, 1-iodo-3-phenoxy-. ijpsjournal.com Reversed-phase HPLC, which uses a nonpolar stationary phase and a polar mobile phase, is a common approach. Research has demonstrated successful separation using a C18 column, which is a standard choice for separating moderately polar organic molecules. vulcanchem.com The purity of a sample can be determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram.

Typical HPLC Parameters for Purity Analysis:

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase | C18 Column | vulcanchem.com |

| Mobile Phase | Acetonitrile/Water (70:30 v/v) | vulcanchem.com |

| Detection | UV Detector (e.g., at 254 nm) | Inferred from aromatic structure |

| Retention Time | ~8.2 minutes | vulcanchem.com |

Gas Chromatography (GC) is another powerful separation technique, primarily used for volatile and thermally stable compounds. ijpsjournal.com Due to the hydroxyl group and the relatively high molecular weight of 2-Propanol, 1-iodo-3-phenoxy-, direct injection might require high temperatures that could lead to degradation. To circumvent this, derivatization is often employed. The hydroxyl group can be converted to a less polar, more volatile silyl (B83357) ether by reacting it with an agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). copernicus.org This process enhances thermal stability and improves chromatographic peak shape. GC is invaluable for detecting and quantifying volatile impurities, such as residual solvents (e.g., 2-propanol, ethyl acetate) that may be present from the synthesis process. bibliotekanauki.pl

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Comprehensive Reaction Monitoring and Trace Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer enhanced analytical power by providing both separation and identification capabilities in a single run. ajpaonline.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for identifying and quantifying volatile and semi-volatile compounds. ajpaonline.com In the context of 2-Propanol, 1-iodo-3-phenoxy- research, GC-MS is instrumental for monitoring the progress of its synthesis. mdpi.com By analyzing aliquots from the reaction mixture over time, researchers can track the consumption of reactants and the formation of the desired product and any byproducts. The mass spectrometer fragments the eluted compounds in a reproducible manner, generating a unique mass spectrum (fingerprint) that allows for unambiguous identification by comparison to spectral libraries or reference standards. This method has been successfully applied to identify and quantify analogous compounds like 1,3-dichloro-2-propanol (B29581) in various matrices. nih.gov

Typical GC-MS Parameters for Reaction Monitoring:

| Parameter | Condition | Reference |

|---|---|---|

| Column | DB-5 (95% dimethyl-5% diphenyl polysiloxane) | bibliotekanauki.pl |

| Carrier Gas | Helium | nih.gov |

| Injection Mode | Split/Splitless, often after derivatization | copernicus.org |

| Ionization Mode | Electron Impact (EI) at 70 eV | nih.gov |

| Detector | Quadrupole or Ion Trap Mass Analyzer | copernicus.orgnih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are indispensable for the analysis of non-volatile compounds and for trace-level quantification. nih.gov LC-MS avoids the need for derivatization, as the compound is analyzed in the liquid phase. This technique is highly sensitive and selective, making it ideal for detecting trace impurities in the final product or for pharmacokinetic studies involving complex biological matrices. atomscientific.com An electrospray ionization (ESI) source is commonly used, which generates molecular ions (e.g., [M+H]+ or [M+Na]+) with minimal fragmentation, providing clear molecular weight information. copernicus.org For trace analysis, LC-MS/MS can achieve very low limits of detection (LOD) and quantification (LOQ), often in the parts-per-billion (ppb) range. nih.gov

Specialized Spectrometric Methods for Isomeric Differentiation and Complex Structural Elucidation

While chromatography can separate compounds, spectrometry is required for their definitive structural identification. kashanu.ac.ir For a molecule like 2-Propanol, 1-iodo-3-phenoxy-, distinguishing it from its structural isomers is a critical analytical challenge.

Positional isomers, such as 1-Propanol (B7761284), 2-iodo-3-phenoxy- , could potentially form during synthesis and may have very similar chromatographic properties. Differentiating these requires advanced spectrometric analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for structural elucidation.

¹H NMR provides information about the chemical environment of hydrogen atoms. For 2-Propanol, 1-iodo-3-phenoxy-, specific signals corresponding to the methine proton (CH-OH), the methylene (B1212753) protons adjacent to the iodine (CH₂-I) and the phenoxy group (CH₂-O), and the aromatic protons can be identified and their splitting patterns analyzed to confirm connectivity. mdpi.com

¹³C NMR provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms bonded to the iodine, the hydroxyl group, and the oxygen of the phenoxy ether are highly diagnostic. vulcanchem.commdpi.com

2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used to definitively establish the bonding network by showing correlations between different nuclei, leaving no ambiguity in the assignment of the structure and allowing for clear differentiation from any isomers.

Mass Spectrometry (MS) , particularly with detailed fragmentation analysis, also aids in isomeric differentiation. While Electron Impact (EI) ionization can lead to extensive fragmentation, the resulting patterns are often unique to a specific isomer. researchgate.net The fragmentation of 2-Propanol, 1-iodo-3-phenoxy- would be expected to differ significantly from its 1-propanol isomer due to the different positions of the hydroxyl and iodo groups, which direct the fragmentation pathways.

Infrared (IR) Spectroscopy is useful for identifying the functional groups present in the molecule. Characteristic absorption bands for the hydroxyl (-OH stretch), ether (C-O-C stretch), and carbon-iodine (C-I stretch) bonds confirm the presence of these key features in the molecular structure. vulcanchem.commdpi.com

Summary of Spectroscopic Data for 2-Propanol, 1-iodo-3-phenoxy-:

| Technique | Observed Features and Chemical Shifts (δ) / Wavenumbers (cm⁻¹) | Reference |

|---|---|---|

| ¹H NMR | δ 3.48 (d, 2H, CH₂-I), δ 4.06 (tt, 1H, CH-OH), δ 4.13 (d, 2H, CH₂-O), δ 6.78–7.36 (m, 5H, Ar-H) | mdpi.com |

| ¹³C NMR | δ ~35 (C-I), δ ~70 (C-O), δ ~115–160 (Aromatic C) | vulcanchem.com |

| IR Spectroscopy | ~3400 cm⁻¹ (-OH), ~1240 cm⁻¹ (C-O-C ether), ~520 cm⁻¹ (C-I) | vulcanchem.com |

Future Research Directions and Challenges in 2 Propanol, 1 Iodo 3 Phenoxy Chemistry

Development of Sustainable and Environmentally Benign Synthetic Routes

A primary challenge in the study of 2-Propanol, 1-iodo-3-phenoxy- is the development of green and sustainable synthetic methodologies. Traditional syntheses of related halohydrins and ethers often rely on hazardous reagents and solvents. Future research must focus on aligning its production with the principles of green chemistry.

Key strategies could involve:

Catalytic Ring-Opening of Epoxides: A promising route starts from 1-phenoxy-2,3-epoxypropane. The regioselective ring-opening of this epoxide with an iodine source is a direct method to introduce the iodo and hydroxyl groups. Future work should focus on using environmentally benign catalysts, such as clay-based catalysts (e.g., EPZ-10 or K10-MX), which can facilitate the reaction under mild, solvent-free, or microwave-irradiated conditions, thereby enhancing atom economy and reducing waste.

Enzymatic Synthesis: Biocatalysis offers a highly selective and green alternative. Halohydrin dehalogenases (HHDHs) are enzymes that can catalyze the conversion of epoxides to halohydrins. A chemoenzymatic process could be designed where an HHDH enzyme facilitates the enantioselective ring-opening of 1-phenoxy-2,3-epoxypropane, yielding a stereochemically pure product under mild, aqueous conditions.

Iodination of Diols: An alternative pathway involves the selective iodination of 1-phenoxypropane-2,3-diol. This requires reagents that can selectively replace a primary or secondary hydroxyl group with iodine. Green approaches could utilize systems like CeCl₃·7H₂O/NaI in recyclable solvents, which avoid toxic phosphine-based reagents.

The following table summarizes potential sustainable synthetic routes:

| Starting Material | Key Reagents/Catalyst | Green Chemistry Principles | Potential Challenges |

| 1-Phenoxy-2,3-epoxypropane | I₂, H₂O, Clay Catalyst (e.g., EPZ-10) | Use of heterogeneous, recyclable catalyst; potential for solvent-free or MWI conditions. | Controlling regioselectivity; catalyst deactivation. |

| 1-Phenoxy-2,3-epoxypropane | Halohydrin Dehalogenase (HHDH), Iodide source | Aqueous reaction medium; high enantioselectivity; biodegradable catalyst. | Enzyme stability and cost; substrate scope limitations. |

| 1-Phenoxypropane-2,3-diol | CeCl₃·7H₂O/NaI, Acetonitrile | Use of a non-toxic Lewis acid; avoidance of hazardous byproducts. | Selectivity between the two hydroxyl groups; reaction efficiency. |

| Allyl Phenyl Ether | N-Iodosuccinimide (NIS), H₂O | Avoids use of elemental halogens; proceeds under mild conditions. | Regioselectivity (Markovnikov vs. anti-Markovnikov addition). |

Discovery of Novel Reactivity Patterns and Unprecedented Transformations

The unique arrangement of the hydroxyl, iodo, and phenoxy groups in 2-Propanol, 1-iodo-3-phenoxy- suggests a rich and largely unexplored reactivity profile. The C-I bond is the weakest of the carbon-halogen bonds, making the iodide an excellent leaving group in nucleophilic substitution and a precursor for organometallic intermediates.

Future research could uncover novel transformations:

Intramolecular Cyclizations: The 1,3-relationship between the hydroxyl and iodo groups makes the molecule a prime candidate for intramolecular Sₙ2 reactions. Treatment with a base could lead to the formation of a substituted oxetane (B1205548), (phenoxymethyl)oxetane, a valuable four-membered ring system. The kinetics and stereochemical outcome of such a reaction are yet to be studied.

Domino and Cascade Reactions: The presence of multiple functional groups could enable domino reactions. For instance, a single reagent could trigger a sequence of events, such as an initial oxidation of the alcohol followed by a reaction involving the iodide. Hypervalent iodine reagents could potentially initiate such complex transformations.

Metal-Catalyzed Cross-Coupling Reactions: The C-I bond is an ideal handle for forming new carbon-carbon or carbon-heteroatom bonds through transition-metal catalysis (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings). This would allow for the elaboration of the molecule's backbone, creating a library of complex derivatives from a single, versatile building block.

Advancements in Asymmetric Synthesis for Stereochemically Pure Compounds

The central carbon atom (C2) of 2-Propanol, 1-iodo-3-phenoxy- is a stereocenter, meaning the compound can exist as two enantiomers. For applications in life sciences and materials science, accessing enantiomerically pure forms is crucial. The development of asymmetric syntheses presents a significant research opportunity.

Key areas for advancement include:

Kinetic Resolution: A racemic mixture of the target compound could be resolved using enzymatic or chemical methods.

Enzymatic Kinetic Resolution: Lipases could be used to selectively acylate one enantiomer of the alcohol, allowing for the separation of the esterified and unreacted enantiomers. Halohydrin dehalogenases can also be employed in the kinetic resolution of racemic halohydrins.

Dynamic Kinetic Resolution (DKR): This highly efficient method combines rapid racemization of the starting material with a stereoselective reaction. A DKR of a precursor, such as 1-iodo-3-phenoxy-2-propanone, using an asymmetric transfer hydrogenation catalyst (e.g., Noyori-type catalysts) could yield the single-enantiomer alcohol with a theoretical yield of 100%.

Chiral Pool Synthesis: Synthesis could begin from an enantiopure three-carbon starting material, such as (R)- or (S)-glycidol or its derivatives. This strategy transfers the initial stereochemistry of the starting material to the final product.

Asymmetric Catalysis: The most direct route would involve the asymmetric ring-opening of the achiral precursor 1-phenoxy-2,3-epoxypropane using a chiral catalyst. Chiral salen-metal complexes, for example, have been used for the enantioselective ring-opening of epoxides, and this methodology could be adapted for the synthesis of 2-Propanol, 1-iodo-3-phenoxy-.

The following table outlines potential asymmetric strategies:

| Strategy | Precursor | Key Reagent/Catalyst | Expected Outcome |

| Dynamic Kinetic Resolution | 1-Iodo-3-phenoxy-2-propanone | (R,R)- or (S,S)-Noyori catalyst, Formic acid/Triethylamine | High yield and high enantiomeric excess of a single enantiomer. |

| Enzymatic Kinetic Resolution | Racemic 2-Propanol, 1-iodo-3-phenoxy- | Lipase (B570770), Acyl donor | Separation of enantiomers, max 50% yield for one enantiomer. |

| Asymmetric Ring-Opening | 1-Phenoxy-2,3-epoxypropane | Chiral (salen)Co(III) complex, Nucleophile | Direct formation of an enantioenriched product. |

| Chiral Pool Synthesis | (S)-1-Phenoxy-2,3-epoxypropane | Iodine source (e.g., I₂, H₂O) | Formation of a specific diastereomer of the product. |

Exploration of Emerging Applications in Interdisciplinary Chemical Sciences

While no specific applications for 2-Propanol, 1-iodo-3-phenoxy- have been reported, its structural motifs are present in molecules across various disciplines. Future research should aim to explore its potential utility.

Pharmaceutical and Agrochemical Synthesis: The phenoxypropanolamine scaffold is a core component of many beta-blocker drugs. The iodo-substituted variant could serve as a key intermediate for synthesizing novel analogues with potentially altered pharmacological profiles. Furthermore, iodinated organic compounds can exhibit significant biological activity, including antimicrobial and anticancer properties.

Contrast Media: Highly iodinated organic compounds are used as X-ray contrast agents due to the high electron density of iodine. Derivatives of 2-Propanol, 1-iodo-3-phenoxy- with multiple iodine atoms could be investigated for this purpose.

Materials Science: The molecule could be used as a monomer or a functional additive in polymer chemistry. The phenoxy group can enhance thermal stability, while the iodo and hydroxyl groups provide sites for polymerization or grafting onto other materials.

Integration of Advanced Computational Methods for Rational Design and Property Prediction

Computational chemistry provides powerful tools to investigate molecules and reactions before extensive lab work is undertaken, saving time and resources. For a relatively unexplored molecule like 2-Propanol, 1-iodo-3-phenoxy-, computational methods are invaluable.

Reaction Mechanism and Selectivity Studies: Density Functional Theory (DFT) calculations can be used to model the transition states of potential synthetic reactions, such as the epoxide ring-opening. This can help predict the regioselectivity and stereoselectivity of different catalytic systems and explain unexpected experimental outcomes.

Property Prediction: Computational models can predict physical, chemical, and spectroscopic properties (e.g., NMR spectra, IR frequencies) to aid in the characterization of the molecule and its derivatives. Thermodynamic properties, such as enthalpy of formation, can also be calculated.

Quantitative Structure-Activity Relationship (QSAR): If a series of derivatives are synthesized and tested for a specific biological activity, QSAR models can be developed. These models correlate structural features with activity, enabling the rational design of new, more potent compounds by predicting their efficacy before synthesis. For instance, a QSAR study could explore how different substituents on the phenoxy ring affect the molecule's potential as an inhibitor of a specific enzyme.

Q & A

Q. What are the optimal synthetic routes for preparing 1-iodo-3-phenoxy-2-propanol, and how can nucleophilic substitution conditions be optimized?

- Methodological Answer : The synthesis typically involves substituting a hydroxyl or halogen group in 2-propanol derivatives with iodine. A plausible route is the nucleophilic displacement of a leaving group (e.g., chloride) in 3-phenoxy-2-propanol derivatives using potassium iodide. Key parameters include:

- Solvent selection : Polar aprotic solvents like DMF or acetone enhance nucleophilicity .

- Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency .

- Temperature : Reactions are often conducted at 50–80°C to balance kinetics and side reactions.

Example optimization table:

| Solvent | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|

| Acetone | None | 50 | 45 |

| DMF | TBAB | 80 | 78 |

Q. Which spectroscopic techniques are most effective for structural characterization of 1-iodo-3-phenoxy-2-propanol?

- Methodological Answer :

- NMR : H and C NMR confirm the phenoxy and iodine substitution patterns. The iodine atom induces deshielding in adjacent protons (δ 3.5–4.5 ppm for CHI) .

- IR Spectroscopy : Stretching vibrations for C-I (~500 cm) and aryl ether C-O (1250 cm) validate functional groups .

- Mass Spectrometry : High-resolution MS confirms the molecular ion peak (expected m/z: 278.0 for CHIO) and fragmentation patterns .

Advanced Research Questions

Q. How does the iodine substituent affect the compound’s stability under thermal or photolytic conditions compared to other halogens?

- Methodological Answer : Iodine’s weak C-I bond (≈234 kJ/mol) increases susceptibility to homolytic cleavage. Stability studies involve:

- Thermogravimetric Analysis (TGA) : Track decomposition temperatures (e.g., 1-iodo vs. 1-chloro derivatives).

- UV-Vis Spectroscopy : Monitor iodine release under light exposure (λ = 254 nm) .

- Kinetic Studies : Compare degradation rates in inert vs. oxidative atmospheres.

Data example:

| Halogen | Decomposition Temp (°C) | Half-life under UV (h) |

|---|---|---|

| Cl | 180 | >48 |

| I | 120 | 12 |

Q. What computational approaches predict the regioselectivity of reactions involving 1-iodo-3-phenoxy-2-propanol?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate activation energies for possible reaction pathways (e.g., SN2 vs. radical mechanisms). The iodine atom’s polarizability influences transition states .

- Molecular Dynamics Simulations : Model solvent effects on nucleophilic attack (e.g., acetone vs. DMSO).

- Hammett Plots : Correlate substituent effects (σ values of phenoxy groups) with reaction rates .

Analytical and Experimental Design Challenges

Q. How can real-time monitoring techniques (e.g., NIR, HPLC) track reaction progress and byproduct formation during synthesis?

- Methodological Answer :

- NIR Spectroscopy : Rapidly detects C-I bond formation (≈1600–1700 nm) and quantifies intermediates .

- HPLC with UV Detection : Use reverse-phase C18 columns (mobile phase: acetonitrile/water) to separate iodinated byproducts. Retention times correlate with hydrophobicity .

- Online MS : Couple flow reactors to mass spectrometers for continuous monitoring of iodine-containing species.

Q. What strategies mitigate contradictions in data when characterizing the compound’s stereochemistry?

- Methodological Answer :

- Chiral Chromatography : Use cellulose-based columns to resolve enantiomers (e.g., if the compound has an undefined stereocenter) .

- X-ray Crystallography : Resolve ambiguous NOE (Nuclear Overhauser Effect) data from NMR by determining crystal structures .

- Comparative Kinetics : Compare reaction rates with chiral catalysts to infer stereochemical preferences .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.